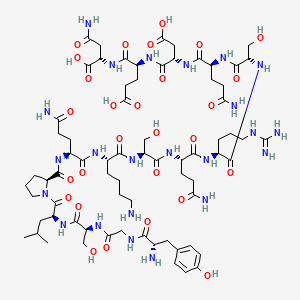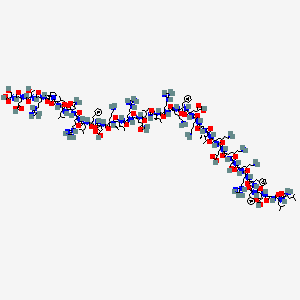
117680-39-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
The compound with CAS number 117680-39-4 is known as the Egg Laying Hormone (ELH) , which is a neuropeptide synthesized by the neurons of the bag cell . This hormone plays a crucial role in the reproductive process of the sea slug, Aplysia .
Mode of Action
ELH interacts with its targets, the neurons of the abdominal ganglion, by triggering an electrical discharge . This interaction induces a voltage-dependent slow inward current carried by sodium ions (Na+) in an identified motoneuron .
Biochemical Pathways
The primary biochemical pathway affected by ELH involves the stimulation of oviposition and ovulation in Aplysia . The hormone diffuses to the circulating hemolymph to modulate the activity of other organs . It specifically causes contraction of smooth muscle in the ovotestis, leading to the expulsion of the egg string .
Result of Action
The molecular and cellular effects of ELH’s action primarily involve the stimulation of egg-laying and ovulation in Aplysia . On a cellular level, ELH induces a voltage-dependent slow inward current carried by Na+ in an identified motoneuron . This leads to the contraction of smooth muscle in the ovotestis and the expulsion of the egg string .
生化分析
Cellular Effects
Egg Laying Hormone, aplysia, has significant effects on various types of cells and cellular processes. In neurons, it influences cell signaling pathways by activating ion channels and altering membrane potentials. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the stimulation of oviposition and ovulation in Aplysia . The hormone’s impact on cell function is crucial for the reproductive cycle of the organism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Egg Laying Hormone, aplysia, can change over time. The hormone is relatively stable when stored at -20°C, but its activity may decrease over prolonged periods. Studies have shown that the hormone can induce long-term changes in cellular function, including sustained alterations in gene expression and enzyme activity . These long-term effects are essential for understanding the hormone’s role in reproductive processes.
Dosage Effects in Animal Models
The effects of Egg Laying Hormone, aplysia, vary with different dosages in animal models. At low doses, the hormone can stimulate oviposition and ovulation without causing adverse effects. At high doses, it may lead to toxic effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the optimal concentration for experimental and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Egg Laying Hormone of Aplysia involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of this neuropeptide can be achieved through recombinant DNA technology. This method involves inserting the gene encoding the Egg Laying Hormone into a suitable expression system, such as Escherichia coli or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur-containing amino acid residues such as cysteine and methionine.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, leading to changes in its tertiary structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques are employed to substitute specific amino acids within the peptide.
Major Products Formed:
Oxidation: Oxidized forms of the peptide with modified cysteine or methionine residues.
Reduction: Reduced forms of the peptide with broken disulfide bonds.
Substitution: Peptide analogs with substituted amino acids.
科学研究应用
Egg Laying Hormone of Aplysia has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Biology: Investigated for its role in neuroendocrine signaling and reproductive behavior in marine organisms.
Medicine: Explored for its potential therapeutic applications in regulating reproductive processes.
Industry: Utilized in the development of peptide-based drugs and biotechnological applications.
相似化合物的比较
Oxytocin: A peptide hormone involved in social bonding, sexual reproduction, and childbirth.
Vasopressin: A peptide hormone that regulates water retention and blood pressure.
Gonadotropin-releasing hormone (GnRH): A peptide hormone that controls the release of reproductive hormones.
Uniqueness: Egg Laying Hormone of Aplysia is unique due to its specific role in marine organisms, particularly in the reproductive behavior of Aplysia. Unlike other peptide hormones, it is synthesized by bag cell neurons and has a distinct mechanism of action involving electrical discharge triggering of neurons.
属性
CAS 编号 |
117680-39-4 |
|---|---|
分子式 |
C₁₉₀H₃₂₉N₅₉O₅₇S |
分子量 |
4384.20 |
序列 |
One Letter Code: ISINQDLKAITDMLLTEQIRERQRYLADLRQRLLEK-NH2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)


